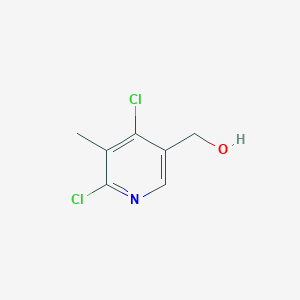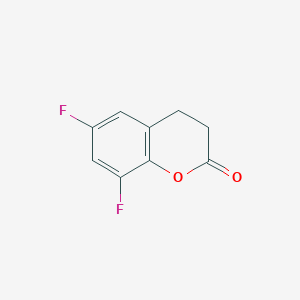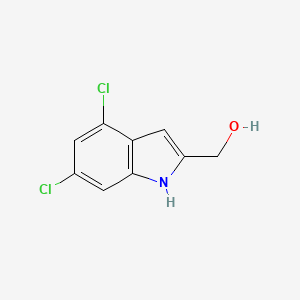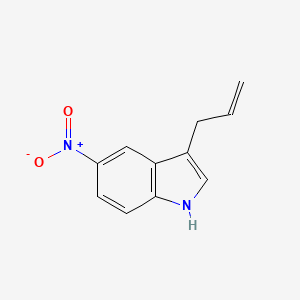![molecular formula C11H24O2Si B13676466 (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its ability to protect hydroxyl groups during chemical reactions, thereby preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection of Hydroxyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid or aldehyde.
Reduction: Conversion to the corresponding alcohol.
Substitution: Replacement of the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) for deprotection.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other substituted derivatives.
Applications De Recherche Scientifique
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, thereby preventing it from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanol
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanoic acid
- (S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutylamine
Uniqueness
(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal is unique due to its specific structure that combines the protective TBDMS group with an aldehyde functionality. This combination allows for selective reactions at the aldehyde group while the hydroxyl group remains protected, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H24O2Si |
|---|---|
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal |
InChI |
InChI=1S/C11H24O2Si/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h8,10H,7,9H2,1-6H3 |
Clé InChI |
XNTGGGQCYBRHIO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=O)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-4-chloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13676395.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)



![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)

